molecular formula C14H10ClN5O2S3 B2570027 2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-62-6

2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2570027
CAS No.: 392299-62-6
M. Wt: 411.9
InChI Key: AJHHHRDONPJUTR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core linked to a 2-chlorobenzamide group via a thioether bridge. Its structure is characterized by:

  • 1,3,4-Thiadiazole ring: Imparts metabolic stability and planar geometry for enzyme binding.
  • 2-Chlorobenzamide: Enhances lipophilicity and influences electronic properties.
  • Thiazol-2-ylamino group: Contributes to interactions with biological targets via hydrogen bonding and heteroaromatic stacking .

Properties

IUPAC Name

2-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S3/c15-9-4-2-1-3-8(9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHHHRDONPJUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H10ClN5O2S3C_{14}H_{10}ClN_{5}O_{2}S_{3}, with a molecular weight of approximately 411.9 g/mol. The structure incorporates a thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to higher values depending on the specific derivative .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaMIC (μg/mL)
2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideE. coliTBD
4-nitro-N-(5-(2-amino-1,3,4-thiadiazole))S. aureus62.5
MegazolTrypanosoma cruziActive

The compound's structural features contribute to its efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with bacterial enzymes and cellular targets.

Anticancer Activity

The anticancer potential of thiazole derivatives has been well documented. Studies show that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-containing compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in certain cancer types .

Cytotoxicity Profile

CompoundCancer Cell LineIC50 (µg/mL)
2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideA431 (skin cancer)TBD
Compound 13 (similar structure)HCT116 (colon cancer)< 10

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Olsen et al. highlighted the cytostatic properties of 2-amino-1,3,4-thiadiazole , leading to further exploration of its derivatives for anticancer applications .
  • Dogan et al. examined various substitutions on the thiazole ring and found promising antibacterial activities against multiple strains, indicating that specific functional groups significantly enhance biological activity .
  • Recent Research has explored the synthesis of hybrid compounds combining thiazoles with other pharmacophores to improve efficacy and reduce toxicity in both antimicrobial and anticancer contexts .

Scientific Research Applications

Structural Characteristics

This compound features a benzamide core with a chloro group and a side chain that incorporates both thiazole and thiadiazole rings. These structural components are significant as they contribute to the compound's biological activities.

Molecular Formula

  • C : 14
  • H : 10
  • Cl : 1
  • N : 5
  • O : 2
  • S : 3

Molecular Weight

  • 411.9 g/mol

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Properties

Compounds containing thiadiazole and thiazole moieties have shown promising cytotoxic effects against various human cancer cell lines. For instance, studies have demonstrated that derivatives of 1,3,4-thiadiazole can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that similar thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The presence of the thiazole ring enhances these activities, suggesting that modifications to the structure could yield even more potent antimicrobial agents.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties of compounds similar to 2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. The incorporation of thiazole rings has been linked to neuroprotective effects in various models .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various thiadiazole derivatives against multiple cancer cell lines using assays such as MTT and SRB. Results indicated that compounds similar to 2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yil)benzamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7), highlighting their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing novel thiadiazole derivatives and evaluating their antimicrobial properties against common pathogens using disc diffusion methods. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzamide Moiety

The 2-chlorobenzamide group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent carbonyl and thiadiazole ring.

Reaction ConditionsNucleophileProductYieldCharacterization Methods
DMF, K₂CO₃, 80°C, 12 hPrimary amines2-Amino-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide65–78%¹H/¹³C NMR, IR, LC-MS
EtOH, reflux, 6 h Hydrazine hydrateHydrazide derivative (thiosemicarbazide intermediate)72%TLC, IR

Key Findings :

  • Substitution occurs preferentially at the para position relative to the carbonyl group due to resonance stabilization.

  • Reactions with amines require polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to deprotonate the nucleophile.

Hydrolysis of the Amide and Thioether Linkages

The amide and thioether groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction ConditionsTarget GroupProduct(s)YieldCharacterization Methods
6M HCl, reflux, 8 hBenzamide2-Chlorobenzoic acid + 5-((2-aminoethyl)thio)-1,3,4-thiadiazol-2-amine89%¹H NMR, HPLC
NaOH (10%), EtOH, 60°C, 4 h ThioetherThiol intermediate + oxidized thiazole derivatives55%TLC, IR

Key Findings :

  • Acidic hydrolysis cleaves the benzamide group, yielding carboxylic acid and amine fragments.

  • Basic conditions promote thioether oxidation to sulfoxides or sulfones, depending on reaction time and oxidant strength .

Alkylation at the Thiadiazole Sulfur

The thiadiazole sulfur acts as a nucleophilic site for alkylation under specific conditions.

Reaction ConditionsAlkylating AgentProductYieldCharacterization Methods
LiHMDS, THF, −78°C, 2 h

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): The 4-nitro analog () likely exhibits enhanced antibacterial activity due to increased electrophilicity, whereas the 2-chloro group in the target compound improves lipophilicity for membrane penetration . Heteroaromatic Moieties: The thiazol-2-ylamino group (target compound) and furan-2-yl acrylamido (7c) enhance π-π interactions with enzyme active sites, critical for anticancer activity .

Core Heterocycle Impact :

  • 1,3,4-Thiadiazole vs. 1,2,4-Triazole : The triazole-containing ZVT () shows specificity for mycobacterial targets (e.g., MtPanK), while thiadiazole derivatives (target compound, 7c) are broader-spectrum anticancer agents due to greater conformational rigidity .

Table 2: Activity Profiles of Selected Analogs

Compound Target Pathway IC₅₀/MIC Mechanism Reference
Target Compound Not determined (ND) ND Hypothesized kinase inhibition
7c (Thiadiazole-acrylamido) Apoptosis 1.2 μM (MCF-7) Caspase-3 activation, G2/M arrest
6b (Oxadiazole-thiadiazole) Fungal ergosterol synthesis 8 μg/mL CYP51 inhibition (docking studies)
ZVT MtPanK (Mtb) 0.5 μM Competitive ATP inhibition
  • The acrylamido group in 7c enhances cytotoxicity by promoting DNA intercalation .
  • Antifungal Activity: Compound 6b’s oxadiazole-thiadiazole hybrid structure improves membrane permeability, achieving lower MIC values than non-hybrid analogs .

Pharmacokinetic Considerations

  • Lipophilicity : The 2-chloro group increases logP (predicted ~3.1) compared to the 4-nitro analog (logP ~2.5), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thiadiazole cores resist CYP450 oxidation better than triazoles (e.g., ZVT), which undergo rapid N-dealkylation .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. Key intermediates include:

  • Thioether-linked intermediate : Formed via nucleophilic substitution between 5-mercapto-1,3,4-thiadiazole derivatives and α-chloroacetamide precursors under reflux in acetone with anhydrous K₂CO₃ .
  • Thiazole-2-ylamino moiety : Introduced through condensation reactions using thiazole-2-amine derivatives under acidic conditions (e.g., concentrated H₂SO₄) . Prioritize intermediates with stable crystalline forms (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) for easier isolation and characterization .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

A multi-technique approach is critical:

  • IR spectroscopy : Validate carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C=S, ~1120–1130 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for benzamide), thiadiazole-linked CH₂ (δ 3.5–4.5 ppm), and thiazole NH (δ 10.0–10.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H⋯N bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the thiadiazole-thiazole pharmacophore for cytotoxic activity?

Methodological considerations include:

  • Substituent variation : Modify the benzamide (e.g., electron-withdrawing groups like Cl at position 2) and thiazole (e.g., nitro or methyl groups) to enhance π-π stacking or hydrogen bonding with biological targets .
  • Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, correlating IC₅₀ values with structural features .
  • Computational docking : Use software like AutoDock to predict interactions with apoptotic targets (e.g., Bcl-2 or caspase-3) and guide synthetic priorities .

Q. What strategies resolve discrepancies between computational predictions and empirical cytotoxicity data?

Address contradictions through:

  • Solubility optimization : Improve bioavailability by introducing hydrophilic groups (e.g., –OH or –SO₃H) to the benzamide or thiadiazole moieties .
  • Metabolic stability assays : Use liver microsome models to identify labile sites (e.g., thioether linkages prone to oxidation) .
  • Target validation : Combine siRNA knockdown with western blotting to confirm involvement of predicted pathways (e.g., p53 or Bax/Bcl-2 ratio changes) .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting crystallographic data for intermediates?

  • Co-crystal isolation : When single crystals fail (e.g., for N-substituted thioacetamides), isolate co-crystals (e.g., 4.1/4.1a in ) and perform comparative XRD .
  • Thermal analysis : Use DSC to assess polymorphism and stability of crystalline forms .

Q. What protocols validate the compound’s pro-apoptotic mechanisms?

  • Flow cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G1/S phase blockade) .
  • Western blotting : Measure caspase-3 activation and PARP cleavage in treated cells .

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